molecular formula C12H24N2O2 B13101122 tert-Butyl (4-amino-4-methylcyclohexyl)carbamate

tert-Butyl (4-amino-4-methylcyclohexyl)carbamate

Cat. No.: B13101122
M. Wt: 228.33 g/mol
InChI Key: FSQJPMKIRFIPTK-UHFFFAOYSA-N
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Description

tert-Butyl (4-amino-4-methylcyclohexyl)carbamate (CAS 412293-46-0) is a high-purity chemical intermediate designed for research applications in medicinal chemistry and organic synthesis. This compound features both a primary amine and a tert-butoxycarbonyl (Boc) protected carbamate group on a cyclohexane scaffold. The Boc group is a cornerstone in synthetic chemistry, widely used as a protecting group for amines due to its stability under a variety of reaction conditions and its susceptibility to clean removal with mild acid . This makes the reagent particularly valuable for the multi-step synthesis of complex molecules, especially in the construction of peptide mimetics and other pharmacologically active compounds where selective protection and deprotection strategies are essential. Compounds containing the carbamate functional group, such as this one, are of significant interest in drug discovery. The carbamate moiety is known for its proteolytic stability and ability to mimic a peptide bond, which can enhance the metabolic stability and bioavailability of potential drug candidates . Researchers can utilize the amine functionality after deprotection to introduce diverse structural elements, or employ the entire structure as a rigid, stereodefined building block. The specific research value and detailed mechanism of action for this exact compound in biological systems are areas for ongoing investigation and are not fully characterized in the available literature. This product is provided for Research Use Only. It is strictly not for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-(4-amino-4-methylcyclohexyl)carbamate

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-5-7-12(4,13)8-6-9/h9H,5-8,13H2,1-4H3,(H,14,15)

InChI Key

FSQJPMKIRFIPTK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Boc Protection of 4-Amino-4-methylcyclohexylamine

The most straightforward method involves reacting 4-amino-4-methylcyclohexylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is typically carried out in an organic solvent like dichloromethane or ethyl acetate at low temperature to moderate temperature (0–25 °C).

Reaction Scheme:

$$
\text{4-amino-4-methylcyclohexylamine} + \text{Boc}_2\text{O} \xrightarrow[\text{base}]{\text{solvent}} \text{tert-butyl (4-amino-4-methylcyclohexyl)carbamate}
$$

Synthesis of 4-Amino-4-methylcyclohexylamine Precursor

The amino-methylcyclohexylamine precursor can be prepared via hydrogenation or reduction of corresponding nitro or azido derivatives of 4-methylcyclohexanone or related cyclohexane derivatives. For instance, trans-4-methylcyclohexylamine can be synthesized by reduction of trans-4-methylcyclohexanone oxime or by azide substitution followed by reduction.

One patent (CN102001950A) describes the preparation of trans-4-methylcyclohexylamine via azide substitution of trans-4-methylcyclohexyl formate followed by reduction, achieving high yield (85.3%) and enantiomeric excess (99.7%) after purification.

Detailed Boc Protection Procedure (Example)

A typical procedure involves dissolving the 4-amino-4-methylcyclohexylamine in anhydrous ethyl acetate or dichloromethane, cooling the solution to 0–5 °C, and slowly adding Boc2O and a base such as N-methylmorpholine or triethylamine. The reaction mixture is stirred for 2–4 hours at low temperature, then warmed to room temperature to complete the reaction. The product is isolated by extraction, washing with dilute acid and brine, solvent evaporation, and crystallization from hexane/ethyl acetate mixtures.

Alternative Methods and Catalysis

Phase-transfer catalysis (PTC) has been used in related carbamate syntheses to improve yields and selectivity. For example, in the preparation of related tert-butyl carbamate derivatives, tetrabutylammonium bromide (TBAB) is used as a phase-transfer catalyst with potassium hydroxide and methyl sulfate as alkylating agents in ethyl acetate solvent, achieving yields up to 97%.

  • Data Table: Typical Reaction Conditions and Yields
Step Reagents/Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
Synthesis of 4-amino-4-methylcyclohexylamine Reduction of azide precursor, NaBH4 or catalytic hydrogenation Ethyl acetate RT 1–3 85.3 High enantiomeric excess (99.7%)
Boc Protection Boc2O, triethylamine or N-methylmorpholine DCM or ethyl acetate 0–5 2–4 90–95 Crystallization purification
PTC Alkylation (related method) TBAB, KOH, methyl sulfate Ethyl acetate -10 to 20 2–4 92–97 Phase-transfer catalysis enhances yield
  • The Boc protection step is highly efficient and can be optimized by controlling temperature and base equivalents to minimize side reactions and maximize yield.
  • The stereochemistry of the cyclohexyl ring substituents (cis/trans) influences the reactivity and purification of the intermediate amines.
  • Phase-transfer catalysis methods reported for related tert-butyl carbamate derivatives demonstrate that catalytic systems can significantly improve alkylation steps, which may be applicable to the preparation of this compound or its analogs.
  • Purification by crystallization from hexane/ethyl acetate mixtures is effective for obtaining high-purity product.
  • The use of anhydrous solvents and inert atmosphere conditions is recommended to prevent hydrolysis of Boc groups.

The preparation of this compound is primarily achieved via Boc protection of the corresponding 4-amino-4-methylcyclohexylamine. The precursor amine is synthesized through reduction of azide or nitro intermediates with high stereochemical purity. Optimization of reaction conditions, including temperature control, choice of base, and use of phase-transfer catalysts, can significantly enhance yield and purity. The methods are well-documented in patents and literature, providing a reliable framework for synthetic chemists working with this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (4-amino-4-methylcyclohexyl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: This compound can also be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the specific reactants involved.

Major Products Formed:

    Oxidation: Products may include various oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often with altered functional groups.

    Substitution: New compounds with different functional groups replacing the original ones.

Scientific Research Applications

Chemistry: tert-Butyl (4-amino-4-methylcyclohexyl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and as a protecting group for amines in synthetic chemistry.

Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism by which tert-Butyl (4-amino-4-methylcyclohexyl)carbamate exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved typically include the modification of enzyme activity or the alteration of substrate availability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in substituents on the cyclohexyl ring, significantly altering physicochemical properties and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features
tert-Butyl (4-aminocyclohexyl)carbamate 4-amino C₁₁H₂₂N₂O₂ 214.30 Lacks methyl group; used in peptide synthesis and as a Boc-protected amine.
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate trans-4-hydroxymethyl C₁₂H₂₃NO₃ 229.32 Hydroxymethyl group enhances polarity and solubility.
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate trans-4-aminomethyl C₁₂H₂₄N₂O₂ 228.33 Aminomethyl group increases reactivity in nucleophilic substitutions.
tert-Butyl (4-chlorophenethyl)carbamate 4-chlorophenethyl C₁₃H₁₈ClNO₂ 255.74 Chlorinated aromatic substituent expands applications in drug discovery.

Physicochemical Properties

  • Solubility : Analogs with polar groups (e.g., hydroxymethyl in ) exhibit higher aqueous solubility due to hydrogen-bonding capacity.
  • Stability : Boc-protected amines (e.g., ) are stable under basic conditions but cleaved by acids, a property critical for selective deprotection in synthesis.

Research Findings

  • Stereochemical Impact : The trans-configuration in tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate improves crystallinity and purification efficiency compared to cis-isomers.
  • Thermal Properties : Boc-protected amines (e.g., ) typically decompose above 200°C, consistent with carbamate stability under standard laboratory conditions.
  • Toxicity and Safety: Non-hazardous analogs like tert-Butyl (4-chlorophenethyl)carbamate require minimal safety precautions, whereas brominated derivatives may necessitate stricter handling.

Biological Activity

Tert-butyl (4-amino-4-methylcyclohexyl)carbamate, also known as a carbamate derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by a tert-butyl group linked to a cyclohexyl moiety that bears an amino group and a carbamate functional group. Its biological properties, particularly in the context of neuroprotection and enzyme inhibition, are critical for understanding its therapeutic potential.

Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, a related compound demonstrated moderate protective effects against amyloid beta-induced toxicity in astrocytic cells. The mechanism involved the inhibition of pro-inflammatory cytokines such as TNF-α, suggesting that this class of compounds could mitigate neuroinflammation associated with neurodegenerative diseases like Alzheimer’s disease .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes involved in neurological pathways. Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions characterized by cholinergic deficits .

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit significant inhibition of β-secretase and AChE activities with IC50 values indicating strong potency. For example, one study reported an IC50 value for β-secretase inhibition at 15.4 nM and for AChE at 0.17 μM, showcasing the compound's potential in treating Alzheimer's disease by reducing amyloid plaque formation .

In Vivo Studies

In vivo models have been employed to assess the efficacy of these compounds in reducing amyloid plaques and improving cognitive function. In a scopolamine-induced model of memory impairment, treatment with similar compounds resulted in a reduction of amyloid plaque deposition and improved behavioral outcomes compared to control groups . However, the bioavailability and brain penetration remain critical factors influencing the effectiveness of these compounds.

Comparative Biological Activity Table

CompoundAChE Inhibition IC50 (μM)β-Secretase Inhibition IC50 (nM)Neuroprotective Effect
This compound0.1715.4Moderate
Galantamine0.0510High
Donepezil0.0720High

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